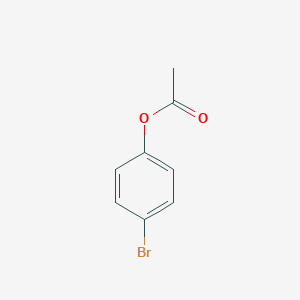

Acétate de 4-bromophényle

Vue d'ensemble

Description

4-Bromophenyl acetate is an organic compound with the molecular formula C8H7BrO2 . It is a derivative of phenylacetic acid containing a bromine atom . The compound has a molecular weight of 215.04 g/mol .

Synthesis Analysis

Methyl 4-bromophenylacetate can be synthesized from 4-bromophenylacetic acid by Fischer esterification, which involves refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in a similar way using ethanol instead of methanol .Molecular Structure Analysis

The IUPAC name for 4-Bromophenyl acetate is (4-bromophenyl) acetate . The InChI representation is InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 . The compound has a canonical SMILES representation of CC(=O)OC1=CC=C(C=C1)Br .Chemical Reactions Analysis

The compound can undergo various reactions. For instance, methyl 4-bromophenylacetate can be made from 4-bromophenylacetic acid by Fischer esterification .Physical And Chemical Properties Analysis

4-Bromophenyl acetate has a density of 1.5±0.1 g/cm3 . It has a boiling point of 250.9±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.8±3.0 kJ/mol . The flash point is 105.5±22.6 °C . The compound has a molar refractivity of 45.3±0.3 cm3 .Applications De Recherche Scientifique

Synthèse organique

L'acétate de 4-bromophényle est souvent utilisé en synthèse organique. Il peut être préparé par l'addition d'un atome de brome à l'acide phénylacétique par substitution aromatique électrophile . C'est un dérivé de l'acide phénylacétique contenant un atome de brome en position para .

Étalon d'extraction

L'this compound a été utilisé comme étalon dans l'extraction des carboxylates de nonylphénol polyéthoxy avec des groupes 1 à 4 éthoxy à partir d'échantillons de boues . Cela indique son utilisation potentielle en sciences de l'environnement et dans les études sur la pollution.

Substance inhibitrice de la croissance

Biochimiquement, l'this compound agit comme une substance inhibitrice de la croissance . Cette propriété pourrait être explorée dans le domaine de la biologie, notamment dans les études liées à la croissance et au développement.

Effet de dépolarisation sur les protoplastes

L'this compound provoque un effet de dépolarisation sur la différence de potentiel transmembranaire des protoplastes de tabac isolés de deux génotypes différant par leur sensibilité aux auxines . Cela suggère son application potentielle en biologie végétale et dans les études génétiques.

Estérification

Le 4-bromophénylacéate de méthyle est préparé à partir de l'acide 4-bromophénylacétique par estérification de Fischer, en le portant au reflux avec du méthanol acidifié avec de l'acide sulfurique . Un ester éthylique peut être préparé de manière analogue en utilisant de l'éthanol au lieu du méthanol . Cela montre son utilisation dans les réactions chimiques et la formation de composés.

Formation de dérivés d'hydrazone

Un dérivé d'hydrazone, la 2-(4-bromophényl)acétohydrazide, est préparé en portant au reflux l'ester méthylique avec de l'hydrazine . D'autres dérivés d'hydrazone de l'acide 4-bromophénylacétique sont préparés en condensant la simple hydrazone avec des aldéhydes, formant une double liaison avec le second azote . Au moins 19 de ces hydrazones sont connues

Mécanisme D'action

Target of Action

4-Bromophenyl acetate, also known as 4-Bromophenylacetic acid, is an organic compound

Mode of Action

For instance, it can be converted to its methyl ester via Fischer esterification . It can also react with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .

Biochemical Pathways

In biochemical pathways, plant protoplasts can conjugate aspartic acid with 4-Bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid

Pharmacokinetics

Its physical properties such as melting point (118 °c), molar mass (215046 g·mol −1), and its slight water solubility can influence its bioavailability and pharmacokinetics.

Result of Action

It is known that the compound can undergo various chemical reactions to form other compounds .

Safety and Hazards

When handling 4-Bromophenyl acetate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .

Analyse Biochimique

Biochemical Properties

4-Bromophenyl acetate is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Cellular Effects

The effects of 4-Bromophenyl acetate on cells are largely dependent on the type of cell and the cellular processes involved. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Bromophenyl acetate involves its interactions at the molecular level. It binds to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Metabolic Pathways

4-Bromophenyl acetate is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(4-bromophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXHCQJRVMVJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883774 | |

| Record name | Phenol, 4-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1927-95-3 | |

| Record name | 4-Bromophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-bromo-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetoxybromobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-bromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing compounds like 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates?

A1: The synthesis of compounds containing the 1,3,4-oxadiazole ring system, as described in the first paper [], is of significant interest in medicinal chemistry. This is because 1,3,4-oxadiazoles often exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. By starting with 4-bromophenyl acetate and using it as a building block, researchers can create diverse 1,3,4-oxadiazole derivatives with potentially valuable pharmaceutical applications.

Q2: How is 4-bromophenyl acetate used in the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine?

A2: The second paper [] outlines a multistep synthetic route to produce 5-(4-bromophenyl)-4, 6-dichloropyrimidine. In this process, 4-bromophenyl acetate serves as the initial starting material. It undergoes a series of transformations, including conversion to dimethyl 2-(4-bromophenyl) malonate and then to 5-(4-bromophenyl) pyrimidine-4,6-diol, eventually leading to the desired 5-(4-bromophenyl)-4, 6-dichloropyrimidine. This molecule is a valuable intermediate for synthesizing more complex pyrimidine derivatives with potential biological activity.

Q3: What spectroscopic techniques are used to confirm the structure of compounds derived from 4-bromophenyl acetate?

A3: Both papers highlight the importance of spectroscopic characterization to confirm the structures of the synthesized compounds. The techniques used include:

- IR Spectroscopy: Provides information about the functional groups present in the molecule. [, ]

- NMR Spectroscopy (1H and 13C): Reveals details about the carbon and hydrogen atom connectivity within the molecule. [, ]

- HR-MS (High-Resolution Mass Spectrometry): Provides accurate mass measurements, confirming the molecular formula of the synthesized compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)